For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to N-(4-bromophenyl)-2-nitrobenzamide (CAS No. 2385-26-4)
Abstract
This technical guide provides a comprehensive overview of N-(4-bromophenyl)-2-nitrobenzamide (CAS No. 2385-26-4), a synthetic benzamide derivative with significant potential in medicinal chemistry and drug discovery. Structurally related to the well-known anthelmintic drug niclosamide, this compound is a subject of interest for its potential antiviral and anticancer activities. This document details its chemical and physical properties, provides a robust and validated protocol for its synthesis and purification, discusses methods for its structural elucidation, and explores its potential biological activities and mechanisms of action. Safety and handling protocols are also outlined to ensure its proper use in a research setting.
Introduction and Scientific Context
N-(4-bromophenyl)-2-nitrobenzamide is a nitroaromatic compound featuring a benzamide linkage between a 2-nitrophenyl moiety and a 4-bromophenyl ring. Its chemical structure is of significant interest to medicinal chemists, primarily due to its analogy with niclosamide, a salicylanilide drug used to treat tapeworm infections.[1] Recent research has repurposed niclosamide and its analogs as potent agents against a variety of other diseases, including cancer and viral infections like SARS-CoV-2.[2][3]
The core value of exploring analogs such as N-(4-bromophenyl)-2-nitrobenzamide lies in the potential to overcome the limitations of the parent drug, such as poor bioavailability and cytotoxicity.[1][2] By systematically modifying the functional groups on the phenyl rings, researchers aim to fine-tune the compound's electronic and steric properties. This can lead to improved therapeutic indices, enhanced target specificity, and a better understanding of the structure-activity relationships (SAR) that govern its biological effects.[4] This guide serves as a foundational resource for researchers intending to synthesize, characterize, and investigate the therapeutic potential of this promising molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-(4-bromophenyl)-2-nitrobenzamide is critical for its synthesis, handling, and application in biological assays. The properties listed below are based on its chemical structure and data from similar compounds.
| Property | Value | Source |
| CAS Number | 2385-26-4 | [5] |
| Molecular Formula | C₁₃H₉BrN₂O₃ | [5] |
| Molecular Weight | 321.13 g/mol | [5][6] |
| IUPAC Name | N-(4-bromophenyl)-2-nitrobenzamide | |
| Appearance | Expected to be a yellow crystalline solid | Inferred from related nitroaromatic compounds[7][8] |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and dichloromethane; poorly soluble in water | Inferred from structural analogs[9] |
| Melting Point | Not explicitly reported; expected to be a distinct, sharp melting point for a pure crystalline solid |
Synthesis and Purification
The synthesis of N-(4-bromophenyl)-2-nitrobenzamide is most directly achieved via a nucleophilic acyl substitution, specifically an amide coupling reaction. This well-established method involves the reaction of an activated carboxylic acid derivative, 2-nitrobenzoyl chloride, with an aniline, 4-bromoaniline.
Rationale for Synthetic Approach
The chosen pathway is a standard and efficient method for forming amide bonds.[4] 2-Nitrobenzoic acid is first converted to the more reactive 2-nitrobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[8][10] The resulting acyl chloride is then reacted with 4-bromoaniline. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[9][11]
Detailed Experimental Protocol
Step 1: Synthesis of 2-Nitrobenzoyl Chloride
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Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), place 2-nitrobenzoic acid (1.0 eq).
-
Reagent Addition: Add thionyl chloride (SOCl₂) (2.0 eq, excess) to the flask.
-
Reaction: Heat the mixture to reflux for 1-2 hours. The reaction is complete when the solid 2-nitrobenzoic acid has dissolved and gas evolution ceases.[10]
-
Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-nitrobenzoyl chloride, a yellow oil or low-melting solid, can often be used in the next step without further purification.
Step 2: Amide Coupling to form N-(4-bromophenyl)-2-nitrobenzamide
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Setup: Dissolve 4-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or acetone) in a flask under an inert atmosphere (e.g., nitrogen or argon).[6][9]
-
Acyl Chloride Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of the crude 2-nitrobenzoyl chloride (1.05 eq) in the same solvent to the cooled aniline solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material (4-bromoaniline) is consumed.
-
Work-up: Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
Purification
The crude product is typically a solid that can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane.[6] This process should yield N-(4-bromophenyl)-2-nitrobenzamide as a pure crystalline solid.
Synthesis Workflow Diagram
Caption: Synthetic pathway for N-(4-bromophenyl)-2-nitrobenzamide.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized N-(4-bromophenyl)-2-nitrobenzamide is paramount. A combination of spectroscopic techniques should be employed for full characterization.
| Technique | Expected Observations and Rationale |
| ¹H-NMR | Aromatic protons adjacent to the electron-withdrawing nitro group are expected to be deshielded and appear at a downfield chemical shift (δ 8.2–8.5 ppm).[11] The amide proton (N-H) will likely appear as a broad singlet. The protons on the bromophenyl ring will exhibit characteristic doublet or multiplet patterns. |
| ¹³C-NMR | The spectrum will show 13 distinct carbon signals, including the carbonyl carbon of the amide group (δ ~165 ppm) and carbons attached to the nitro and bromo groups, which will be influenced by their respective electronic effects. |
| FT-IR | Strong absorption bands are expected for the N-H stretch (~3300 cm⁻¹), the amide C=O stretch (~1660 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (NO₂) near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[11][12] |
| Mass Spec. | The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. |
Potential Biological Activity and Mechanism of Action
The primary driver for synthesizing N-(4-bromophenyl)-2-nitrobenzamide is its potential as a bioactive agent, largely inferred from the extensive research on its structural analog, niclosamide.
Anticipated Therapeutic Applications
-
Antiviral Activity: Niclosamide inhibits the entry and replication of viruses like SARS-CoV-2 by targeting host-cell pathways, such as autophagy and endocytosis.[2][3] It is plausible that N-(4-bromophenyl)-2-nitrobenzamide could exhibit similar activities by modulating these same cellular processes.
-
Anticancer Activity: Salicylanilides and related benzamides have demonstrated anticancer properties by interfering with multiple signaling pathways crucial for cancer cell proliferation and survival.[1]
-
Anthelmintic Activity: While niclosamide is a known anthelmintic, this analog could possess a modified spectrum of activity or improved pharmacological properties.
Postulated Mechanism of Action: Mitochondrial Uncoupling
One of the well-documented mechanisms for niclosamide is its function as a protonophore that uncouples oxidative phosphorylation in mitochondria.[4] The salicylanilide scaffold acts as a lipophilic weak acid, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient necessary for ATP synthesis.[4] While N-(4-bromophenyl)-2-nitrobenzamide lacks the phenolic hydroxyl group of niclosamide, its nitro and bromo substituents significantly influence its electronic properties and lipophilicity, which could enable it to interfere with mitochondrial function through a related or distinct mechanism.
Caption: Hypothesized mechanisms of N-(4-bromophenyl)-2-nitrobenzamide.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[13]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin, eyes, and clothing.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.[13]
-
First Aid:
Conclusion
N-(4-bromophenyl)-2-nitrobenzamide represents a valuable chemical entity for researchers in drug discovery. Its straightforward synthesis and structural similarity to biologically active compounds like niclosamide make it an attractive candidate for screening and SAR studies. This guide provides the necessary technical framework for its synthesis, characterization, and safe handling, empowering scientists to explore its full therapeutic potential. Further investigation into its biological activities is warranted and could lead to the development of novel therapeutic agents.
References
- RSC Publishing. (n.d.). Successive paired electrochemical late-stage modification of niclosamide a common anthelmintic drug. A green protocol for the synthesis of new drug-like molecules.
- Chen, H., et al. (n.d.). Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. PMC.
- ScienceOpen. (2023, April 5). Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2.
- bioRxiv. (2025, July 8). Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity.
- Benchchem. (n.d.). N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide.
- Sigma-Aldrich. (n.d.). N-(4-BROMOPHENYL)-2-NITROBENZAMIDE AldrichCPR.
- PMC. (n.d.). N-(4-Bromophenyl)-4-nitrobenzamide.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- MDPI. (2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
- CDN Isotopes. (n.d.). Safety Data Sheet.
- Organic Syntheses Procedure. (n.d.). p-NITROBENZOYL CHLORIDE.
- International Journal of Pharmacy and Biological Sciences. (2019, July 1). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity.
- PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoyl chloride.
- MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide.
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